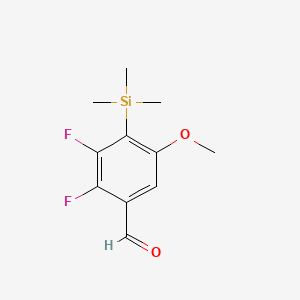
2,6-Dichloro-3H-indol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3H-indol-3-one is a chemical compound belonging to the indole family, characterized by the presence of two chlorine atoms at the 2 and 6 positions of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3H-indol-3-one typically involves the chlorination of indole derivatives. One common method includes the reaction of indole with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automation in the process enhances efficiency and safety .
化学反応の分析
Types of Reactions
2,6-Dichloro-3H-indol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated indole derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of mono-chlorinated or non-chlorinated indoles.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学的研究の応用
2,6-Dichloro-3H-indol-3-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dichloro-3H-indol-3-one involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and inhibition of specific enzymes .
類似化合物との比較
Similar Compounds
- 2,3-Dichloroindole
- 2,5-Dichloroindole
- 2,7-Dichloroindole
Uniqueness
2,6-Dichloro-3H-indol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H3Cl2NO |
|---|---|
分子量 |
200.02 g/mol |
IUPAC名 |
2,6-dichloroindol-3-one |
InChI |
InChI=1S/C8H3Cl2NO/c9-4-1-2-5-6(3-4)11-8(10)7(5)12/h1-3H |
InChIキー |
ZDZUZGKRHKFBAW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)N=C(C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


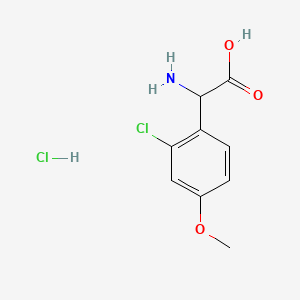

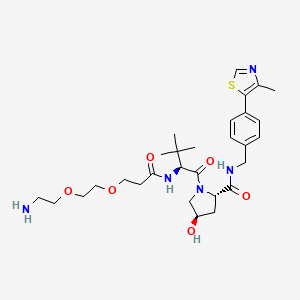
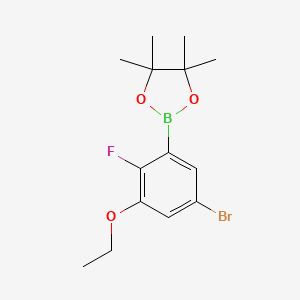
![4-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide](/img/structure/B14031315.png)

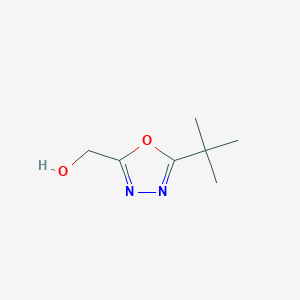
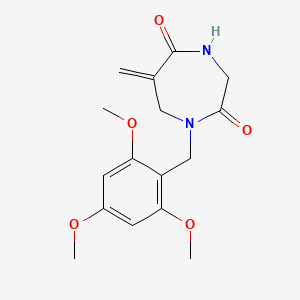

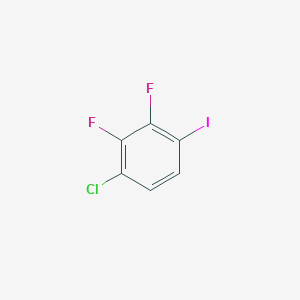
![1-[2,6-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B14031346.png)
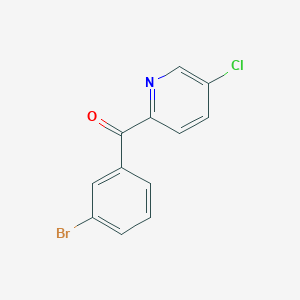
![Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate](/img/structure/B14031357.png)
